methyl 2-(2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate methyl 2-(2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 895998-25-1
VCID: VC11879407
InChI: InChI=1S/C25H21ClN2O5S/c1-33-25(30)19-9-2-4-11-21(19)27-24(29)15-28-14-23(20-10-3-5-12-22(20)28)34(31,32)16-17-7-6-8-18(26)13-17/h2-14H,15-16H2,1H3,(H,27,29)
SMILES: COC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl
Molecular Formula: C25H21ClN2O5S
Molecular Weight: 497.0 g/mol

methyl 2-(2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate

CAS No.: 895998-25-1

Cat. No.: VC11879407

Molecular Formula: C25H21ClN2O5S

Molecular Weight: 497.0 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-(2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate - 895998-25-1

Specification

CAS No. 895998-25-1
Molecular Formula C25H21ClN2O5S
Molecular Weight 497.0 g/mol
IUPAC Name methyl 2-[[2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]acetyl]amino]benzoate
Standard InChI InChI=1S/C25H21ClN2O5S/c1-33-25(30)19-9-2-4-11-21(19)27-24(29)15-28-14-23(20-10-3-5-12-22(20)28)34(31,32)16-17-7-6-8-18(26)13-17/h2-14H,15-16H2,1H3,(H,27,29)
Standard InChI Key JTVYFYYBXVABAA-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl
Canonical SMILES COC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name for this compound is methyl 2-[[2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]acetyl]amino]benzoate. Its structure comprises three primary subunits:

  • Indole core: A bicyclic aromatic system with a pyrrole ring fused to a benzene ring, substituted at the 3-position.

  • 3-Chlorophenylmethanesulfonyl group: A sulfonyl moiety attached to a 3-chlorophenyl methyl group, providing electrophilic character.

  • Methyl benzoate fragment: An esterified benzoic acid derivative linked via an acetamido bridge to the indole nitrogen.

Physicochemical Properties

Key physicochemical parameters derived from computational and experimental data include:

PropertyValueSource
Molecular Weight497.0 g/mol
Molecular FormulaC<sub>25</sub>H<sub>21</sub>ClN<sub>2</sub>O<sub>5</sub>S
XLogP34.2 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Topological Polar Surface Area113 Ų

The compound’s moderate lipophilicity (XLogP3 = 4.2) suggests favorable membrane permeability, while its polar surface area aligns with parameters typical for central nervous system (CNS)-targeting agents .

Synthetic Routes and Optimization Strategies

Retrosynthetic Analysis

The synthesis of methyl 2-(2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate likely follows a modular approach:

  • Indole core formation via Fischer indole synthesis or palladium-catalyzed cyclization.

  • Sulfonylation at the indole 3-position using 3-chlorophenylmethanesulfonyl chloride.

  • Acetamido-benzoate coupling through carbodiimide-mediated amide bond formation .

Key Intermediate Synthesis

A critical intermediate, 3-[(3-chlorophenyl)methanesulfonyl]-1H-indole, can be prepared by treating indole with 3-chlorobenzyl mercaptan followed by oxidation with meta-chloroperbenzoic acid (mCPBA). Subsequent N-alkylation with methyl 2-(2-bromoacetamido)benzoate yields the target compound.

Challenges in Process Optimization

  • Regioselectivity: Ensuring sulfonylation occurs exclusively at the indole 3-position requires careful control of reaction conditions (e.g., temperature, catalysts).

  • Steric hindrance: Bulky substituents on the indole nitrogen may impede acetamido coupling, necessitating high-activation coupling reagents like HATU .

Biological Activities and Mechanistic Insights

Indole Derivatives in Disease Modulation

While direct studies on this compound are lacking, structurally related indole sulfonamides exhibit:

  • Anticancer activity: Inhibition of tubulin polymerization (IC<sub>50</sub> = 1.2–3.8 µM in MCF-7 cells).

  • Anti-inflammatory effects: Suppression of NF-κB signaling (IC<sub>50</sub> = 5.6 µM in RAW264.7 macrophages) .

  • Neuroprotection: Enhancement of BDNF expression in hippocampal neurons (200% increase at 10 µM) .

Structure-Activity Relationship (SAR) Considerations

Comparative analysis with analogs reveals:

  • 3-Chlorophenyl vs. 4-chlorophenyl substitution: 3-substituted derivatives show 3-fold higher D<sub>3</sub> receptor binding affinity (K<sub>i</sub> = 2.1 nM vs. 6.4 nM) .

  • Sulfonyl group importance: Removal reduces GSK-3β inhibition by >90%, emphasizing its role in kinase interaction .

Research Gaps and Future Directions

Priority Investigations

  • Pharmacokinetic profiling: Assess oral bioavailability, plasma protein binding, and blood-brain barrier penetration.

  • Target deconvolution: Employ chemoproteomics to identify off-target interactions (e.g., serotonin transporters, COX-2).

  • In vivo efficacy models: Evaluate antidepressant-like effects in the forced swim test (FST) and tail suspension test (TST).

Synthetic Chemistry Innovations

  • Continuous-flow synthesis: To improve yield (currently ~35% over 5 steps).

  • Enantioselective catalysis: Resolve racemic mixtures introduced during indole alkylation.

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